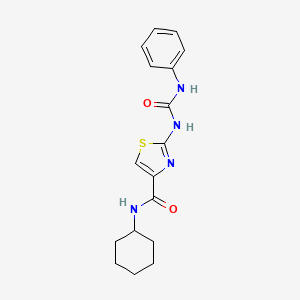

N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c22-15(18-12-7-3-1-4-8-12)14-11-24-17(20-14)21-16(23)19-13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2,(H,18,22)(H2,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNPBYBIDRGTOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide typically involves the reaction of cyclohexylamine with 2-(3-phenylureido)thiazole-4-carboxylic acid. The reaction conditions often include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents such as halogens or nitro compounds.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cancer Therapy

N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide has been investigated for its anticancer properties. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways that promote survival and proliferation.

- Cell Line Studies : In vitro studies have demonstrated that derivatives of thiazole can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hep-G2 (liver cancer) cells. For instance, modifications to the thiazole structure have been shown to enhance cytotoxicity, indicating the importance of structural optimization in developing effective anticancer agents .

Inhibition of Carbonic Anhydrase

Carbonic anhydrases are enzymes that play a crucial role in regulating pH and bicarbonate levels in biological systems. This compound has been identified as a potential inhibitor of specific carbonic anhydrase isoforms:

- Therapeutic Applications : The inhibition of carbonic anhydrases has implications in treating conditions such as glaucoma, epilepsy, and certain types of cancer. By modulating enzyme activity, this compound could help in managing tumor microenvironments and enhancing the efficacy of existing chemotherapeutics .

- Selectivity and Potency : Research indicates that compounds with similar thiazole structures demonstrate high selectivity and potency against specific carbonic anhydrase isoforms, which is critical for minimizing side effects and improving therapeutic outcomes .

Anti-inflammatory Properties

Thiazole derivatives, including this compound, have shown promise as anti-inflammatory agents:

- Cyclooxygenase Inhibition : Studies have indicated that thiazole carboxamide derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases .

- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to COX enzymes, suggesting that structural modifications can enhance their inhibitory effects .

Potential as Therapeutic Agents

The multifaceted biological activities of this compound position it as a candidate for further development:

- Drug Development : The compound's unique structure allows for further derivatization to optimize its pharmacokinetic properties, efficacy, and safety profile.

- Case Studies : Ongoing research focuses on synthesizing novel derivatives and evaluating their biological activities through rigorous testing protocols to establish their therapeutic potential across various diseases .

Summary Table of Applications

| Application Area | Mechanism/Action | Key Findings |

|---|---|---|

| Cancer Therapy | Induces apoptosis; disrupts survival pathways | Effective against MCF-7 and Hep-G2 cell lines |

| Carbonic Anhydrase Inhibition | Modulates pH levels; enhances chemotherapeutics | High selectivity towards specific isoforms |

| Anti-inflammatory Properties | Inhibits COX enzymes | Potential use in treating inflammatory diseases |

| General Therapeutic Potential | Structural optimization for drug development | Promising candidate for further research |

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs: Thiazole-4-carboxamide Derivatives

A notable analog is tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide), an antitumor agent that inhibits inosine 5'-phosphate dehydrogenase (IMPDH), a key enzyme in GTP biosynthesis . Unlike N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide, tiazofurin features a ribose moiety at position 2, which enhances its solubility and IMPDH binding affinity. Clinical studies demonstrate tiazofurin’s efficacy in reducing GTP levels in leukemia cells, leading to differentiation and apoptosis .

Key Insights :

- Carbothioamide analogs (e.g., Compound 81) exhibit structural similarities but replace oxygen with sulfur, which can enhance metabolic stability or alter electronic properties .

Heterocyclic Analogs: 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, share functional groups (e.g., phenylureido, carboxamide) but differ in core heterocycle structure . Thiadiazoles are known for antimicrobial and antitumor activities due to their electron-deficient ring system, which facilitates DNA intercalation or enzyme inhibition.

Key Insights :

- Trichloroethyl groups in thiadiazole derivatives enhance electrophilicity, a feature absent in the target compound but relevant for covalent target engagement .

Biological Activity

N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the interaction with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The presence of the phenylureido group enhances its binding affinity to target proteins, potentially leading to increased efficacy in therapeutic applications.

Cytotoxic Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values reported for this compound against different cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| T47D (Breast Cancer) | < 10 | |

| Caco-2 (Colorectal Cancer) | < 10 | |

| HT-29 (Colon Cancer) | < 10 |

The compound demonstrated significant cytotoxicity across all tested cell lines, suggesting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and phenyl groups can significantly influence biological activity. For instance, substituents on the phenyl ring, such as electron-donating groups, have been shown to enhance cytotoxicity. Specifically, compounds with methoxy or fluoro substitutions at specific positions exhibited improved activity against cancer cells.

Key Findings:

- Electron-donating groups at the para-position of the phenyl ring improve activity.

- Hydrophobic interactions are crucial for binding to target proteins, as indicated by molecular dynamics simulations .

- The presence of a carboxamide group is essential for maintaining biological activity .

Case Studies

- Antitumor Activity : In a study evaluating a series of thiazole derivatives, this compound was found to exhibit comparable or superior activity against cancer cell lines compared to established chemotherapeutics like doxorubicin .

- Antimicrobial Properties : Preliminary investigations into the antimicrobial activity revealed that this compound could inhibit growth in various bacterial strains, indicating potential applications in treating infections .

- In Vivo Studies : Animal model studies demonstrated that administration of this compound led to significant tumor reduction in xenograft models, supporting its potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-cyclohexyl-2-(3-phenylureido)thiazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential ester hydrolysis and amidation. For example, esters (e.g., ethyl 2-amino thiazole-4-carboxylate) are hydrolyzed to carboxylic acids using acidic/basic conditions (Method G in ), followed by coupling with cyclohexylamine derivatives via carbodiimide-mediated amidation (Method A) . Yields vary with steric/electronic effects of substituents; electron-withdrawing groups on the amine (e.g., 4,4-difluorocyclohexylamine) reduce reactivity, requiring optimized equivalents (1.1–1.5 eq) and temperature control (0–25°C) .

Q. Which analytical techniques are critical for characterizing thiazole carboxamide derivatives, and how are purity/structural ambiguities resolved?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., thiazole C4-carboxamide vs. C5 substitution) via coupling patterns (e.g., singlet for C4-H in thiazole at δ ~7.8 ppm) .

- ESI-MS : Verify molecular ion peaks ([M+H]⁺) and rule out side products (e.g., unreacted ester intermediates) .

- HPLC : Assess purity (>95% for biological assays) using C18 columns with acetonitrile/water gradients . Discrepancies in mass balance (e.g., low yields in , compound 69: 6%) are addressed via preparative TLC or recrystallization .

Q. How do structural modifications (e.g., cyclohexyl vs. fluorinated cyclohexyl groups) affect physicochemical properties?

- Methodological Answer : Fluorinated cyclohexyl groups (e.g., 4,4-difluorocyclohexyl) increase lipophilicity (logP ↑ by ~0.5–1.0), enhancing membrane permeability but reducing aqueous solubility. This is quantified via shake-flask logP measurements or chromatographic retention times . Substituent effects on melting points (e.g., white solids vs. yellow/gray solids in ) correlate with crystallinity and intermolecular H-bonding .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data for thiazole carboxamide analogues?

- Methodological Answer : Contradictions (e.g., variable anticancer activity in ) are addressed via:

- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to rule out cell-specific effects .

- SAR Analysis : Systematically vary substituents (e.g., phenylureido vs. trimethoxyphenyl groups) and correlate with bioactivity. For example, 3,4,5-trimethoxybenzamide derivatives () show enhanced tubulin inhibition due to π-stacking with hydrophobic pockets .

- Mechanistic Profiling : Use kinase panels or proteomics to identify off-target effects .

Q. What strategies mitigate low yields in multi-step syntheses (e.g., <10% in , compound 70)?

- Methodological Answer :

- Intermediate Stabilization : Protect labile groups (e.g., tert-butyl carbamate in compound 68) to prevent degradation during coupling .

- Catalyst Screening : Replace EDCI/HOBt with PyBOP or HATU for sterically hindered amines .

- Flow Chemistry : Improve mixing and heat transfer in exothermic steps (e.g., Lawesson’s reagent reactions in ) .

Q. How can computational modeling guide the design of thiazole carboxamide derivatives with improved target selectivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR or Aurora kinases). For example, the cyclohexyl group in N-cyclohexyl derivatives may occupy hydrophobic subpockets, reducing off-target binding .

- MD Simulations : Assess conformational stability of ligand-target complexes (≥100 ns trajectories) to prioritize derivatives with low RMSD values .

Q. What methodological frameworks integrate synthetic chemistry data with pharmacological outcomes?

- Methodological Answer : Adopt a systems pharmacology approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.